2,6-Dimethylphenylphthalimide
Description
2,6-Dimethylphenylphthalimide is an N-substituted phthalimide derivative characterized by an isoindole-1,3-dione core with a 2,6-dimethylphenyl group attached to the nitrogen atom. Phthalimides are widely used in polymer synthesis, pharmaceuticals, and materials science due to their thermal stability, electronic properties, and reactivity . The 2,6-dimethylphenyl substituent likely enhances steric hindrance and electron-donating effects, influencing crystallinity, solubility, and applications in high-performance polymers or drug design .
Properties
CAS No. |
20730-99-8 |
|---|---|
Molecular Formula |
C16H13NO2 |
Molecular Weight |
251.28 g/mol |
IUPAC Name |
2-(2,6-dimethylphenyl)isoindole-1,3-dione |
InChI |
InChI=1S/C16H13NO2/c1-10-6-5-7-11(2)14(10)17-15(18)12-8-3-4-9-13(12)16(17)19/h3-9H,1-2H3 |
InChI Key |
KDCNGAZTEPFIKL-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)N2C(=O)C3=CC=CC=C3C2=O |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2C(=O)C3=CC=CC=C3C2=O |
Other CAS No. |
20730-99-8 |
Synonyms |
2,6-dimethylphenylphthalimide |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Findings and Trends
- Synthetic Routes : High-purity N-substituted phthalimides often require controlled conditions, as seen in 3-chloro-N-phenyl-phthalimide synthesis . The dimethyl variant may necessitate similar precision to avoid steric hindrance issues.
- Computational Insights: Density functional theory (DFT) studies on related compounds (e.g., acetamide derivatives) reveal stable geometries and non-linear optical properties , suggesting avenues for exploring 2,6-Dimethylphenylphthalimide’s electronic behavior.
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